4-[4-(furan-2-carbonyl)piperazin-1-yl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine
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Overview
Description
4-[4-(furan-2-carbonyl)piperazin-1-yl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, an oxadiazole ring, and a pyrimidine ring, which are connected through a piperazine linker. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-[4-(furan-2-carbonyl)piperazin-1-yl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the oxadiazole ring: This typically involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.
Construction of the pyrimidine ring: This can be done through the condensation of appropriate amines with carbonyl compounds.
Linking the rings through a piperazine linker: This step involves the reaction of the intermediate compounds with piperazine under suitable conditions to form the final product.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-[4-(furan-2-carbonyl)piperazin-1-yl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced products.
Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[4-(furan-2-carbonyl)piperazin-1-yl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[4-(furan-2-carbonyl)piperazin-1-yl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes or receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
4-[4-(furan-2-carbonyl)piperazin-1-yl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine can be compared with other similar compounds, such as:
Furan-2-yl(4-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazin-1-yl)methanol: This compound has a similar structure but with a hydroxyl group instead of a carbonyl group.
Furan-2-yl(4-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone: This compound has an ethyl group instead of a methylene group.
Furan-2-yl(4-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazin-1-yl)propane: This compound has a propyl group instead of a methylene group.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
furan-2-yl-[4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c1-11-19-15(25-20-11)12-9-17-10-18-14(12)21-4-6-22(7-5-21)16(23)13-3-2-8-24-13/h2-3,8-10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKYQNKKKFWQFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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